N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,3-Dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 2,3-dimethylphenyl substituent at the 1-position of the triazole ring and a 3-methoxyphenylamino group at the 5-position.
Properties
CAS No. |
1105248-58-5 |
|---|---|
Molecular Formula |
C18H19N5O2 |
Molecular Weight |
337.383 |
IUPAC Name |
N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c1-11-6-4-9-15(12(11)2)20-18(24)16-17(22-23-21-16)19-13-7-5-8-14(10-13)25-3/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
JJOOFVXLQHMDSB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,3-Dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, known for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C18H19N5O2
- Molecular Weight : 337.38 g/mol
- CAS Number : 1105248-58-5
Research indicates that the compound exhibits significant neuroprotective properties. It operates through multiple mechanisms:
- Inhibition of Neuroinflammation : The compound has been shown to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines and nitric oxide (NO) in neuronal cells .
- Antioxidant Activity : It decreases reactive oxygen species (ROS) generation, which is crucial in protecting neurons from oxidative stress .
- Metal Chelation : The compound can chelate biometals such as Cu²⁺, which may contribute to its neuroprotective effects .
Neuroprotective Effects
A study demonstrated that this triazole derivative provided protection against amyloid-beta (Aβ)-induced neurotoxicity in SH-SY5Y cells. The compound exhibited an IC₅₀ of 2.91 ± 0.47 μM against NO production and showed no signs of neurotoxicity at concentrations up to 50 μM .
Anticholinesterase Activity
The compound has also been evaluated for its anticholinesterase activity. In comparative studies with other triazole derivatives, it was found to possess moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The 3-methoxyphenylamino group in the target compound likely improves solubility compared to methyl or chloro substituents (e.g., compound 3l and 4d) .
- Biological Targets: Bulky substituents (e.g., quinoline in 3l) may limit bioavailability, whereas sulfonamido and pyridine groups (e.g., 4d) enable multi-target inhibition .
- Electron Effects : Electron-withdrawing groups (e.g., chloro in ) enhance stability but reduce solubility, whereas electron-donating groups (e.g., methoxy in the target compound) balance solubility and target affinity.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
